

# fundamental reaction mechanisms involving 1-Ethynyl-1-cyclohexanol

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## Compound of Interest

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An In-depth Technical Guide to the Fundamental Reaction Mechanisms of **1-Ethynyl-1-cyclohexanol**

## Abstract

**1-Ethynyl-1-cyclohexanol** is a bifunctional organic compound featuring a tertiary alcohol and a terminal alkyne. This unique structural arrangement imparts a rich and versatile reactivity, establishing it as a pivotal intermediate in fine chemical production, pharmaceutical synthesis, and materials science.[1][2][3] This guide provides an in-depth exploration of the core reaction mechanisms involving **1-Ethynyl-1-cyclohexanol**, moving from its fundamental synthesis to its participation in complex acid-catalyzed rearrangements, coupling reactions, and polymerization. By elucidating the causality behind these transformations, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage the synthetic potential of this valuable building block.

## Introduction: The Molecular Architecture and Significance of 1-Ethynyl-1-cyclohexanol

**1-Ethynyl-1-cyclohexanol** (IUPAC name: 1-ethynylcyclohexan-1-ol) is a low-melting solid or viscous liquid characterized by a cyclohexane ring substituted with both a hydroxyl (-OH) group and an ethynyl (-C≡CH) group at the same carbon atom.[2][4] This structure, containing two highly reactive functional groups in close proximity, is the source of its synthetic utility.

- The Tertiary Alcohol: The hydroxyl group can undergo esterification and oxidation, and its presence significantly influences the molecule's polarity and solubility.[\[1\]](#)
- The Terminal Alkyne: The carbon-carbon triple bond, with its high electron density, is susceptible to electrophilic addition and serves as a handle for forming new carbon-carbon bonds via coupling reactions.[\[1\]](#)[\[3\]](#)

Its applications are diverse, ranging from its role as a precursor to the sedative ethinamate to its use as a platinum catalyst inhibitor in silicone formulations and as a corrosion inhibitor for metals.[\[5\]](#)[\[6\]](#) In drug development, it is a key intermediate for constructing complex molecular frameworks.[\[1\]](#)[\[2\]](#)

Property	Value	Reference
CAS Number	78-27-3	<a href="#">[5]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>8</sub> H <sub>12</sub> O	<a href="#">[5]</a> <a href="#">[7]</a>
Molar Mass	124.18 g·mol <sup>-1</sup>	<a href="#">[5]</a> <a href="#">[7]</a>
Melting Point	30–33 °C	<a href="#">[5]</a> <a href="#">[7]</a>
Boiling Point	180 °C	<a href="#">[7]</a>
Density	0.967 g/mL at 25 °C	<a href="#">[7]</a>

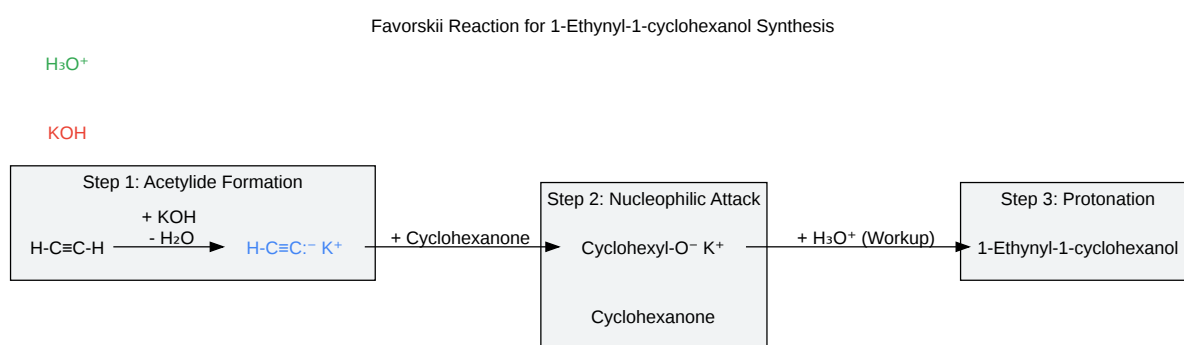
## Synthesis: The Favorskii Reaction

The most direct and fundamental method for synthesizing **1-Ethynyl-1-cyclohexanol** is the Favorskii reaction, which involves the nucleophilic addition of an acetylide anion to a carbonyl compound.[\[8\]](#)[\[9\]](#) In this case, acetylene reacts with cyclohexanone in the presence of a strong base.

Mechanism: The reaction proceeds in two key steps:

- Deprotonation: A strong base (e.g., potassium hydroxide, sodium amide) removes a proton from terminal acetylene, generating a highly nucleophilic acetylide anion.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Nucleophilic Attack: The acetylide anion attacks the electrophilic carbonyl carbon of cyclohexanone.
- Protonation: An acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.[5]



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*Favorskii reaction mechanism for synthesis.*

## Experimental Protocol: Synthesis via Trimethylsilylacetylene

An alternative approach that avoids handling gaseous acetylene involves using a protected alkyne like trimethylsilylacetylene. This method offers improved safety and control.

- Setup: A dry reaction flask under an argon atmosphere is charged with trimethylsilylacetylene (1.1 eq) dissolved in anhydrous tetrahydrofuran (THF).
- Deprotonation: The solution is cooled to  $-78\text{ }^{\circ}\text{C}$ , and n-butyllithium (1.1 eq) is added dropwise to generate the lithium acetylide in situ. The mixture is stirred for 30 minutes.[1]

- Addition: Cyclohexanone (1.0 eq) is added slowly to the reaction mixture at -78 °C. The solution is then allowed to warm to room temperature and stirred for 5 hours.[\[1\]](#)
- Deprotection & Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl). The silyl protecting group is cleaved. The aqueous layer is extracted three times with diethyl ether.[\[1\]](#)
- Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filtered, and concentrated under vacuum. The resulting crude product is purified by silica gel column chromatography to yield **1-Ethynyl-1-cyclohexanol**.[\[1\]](#)

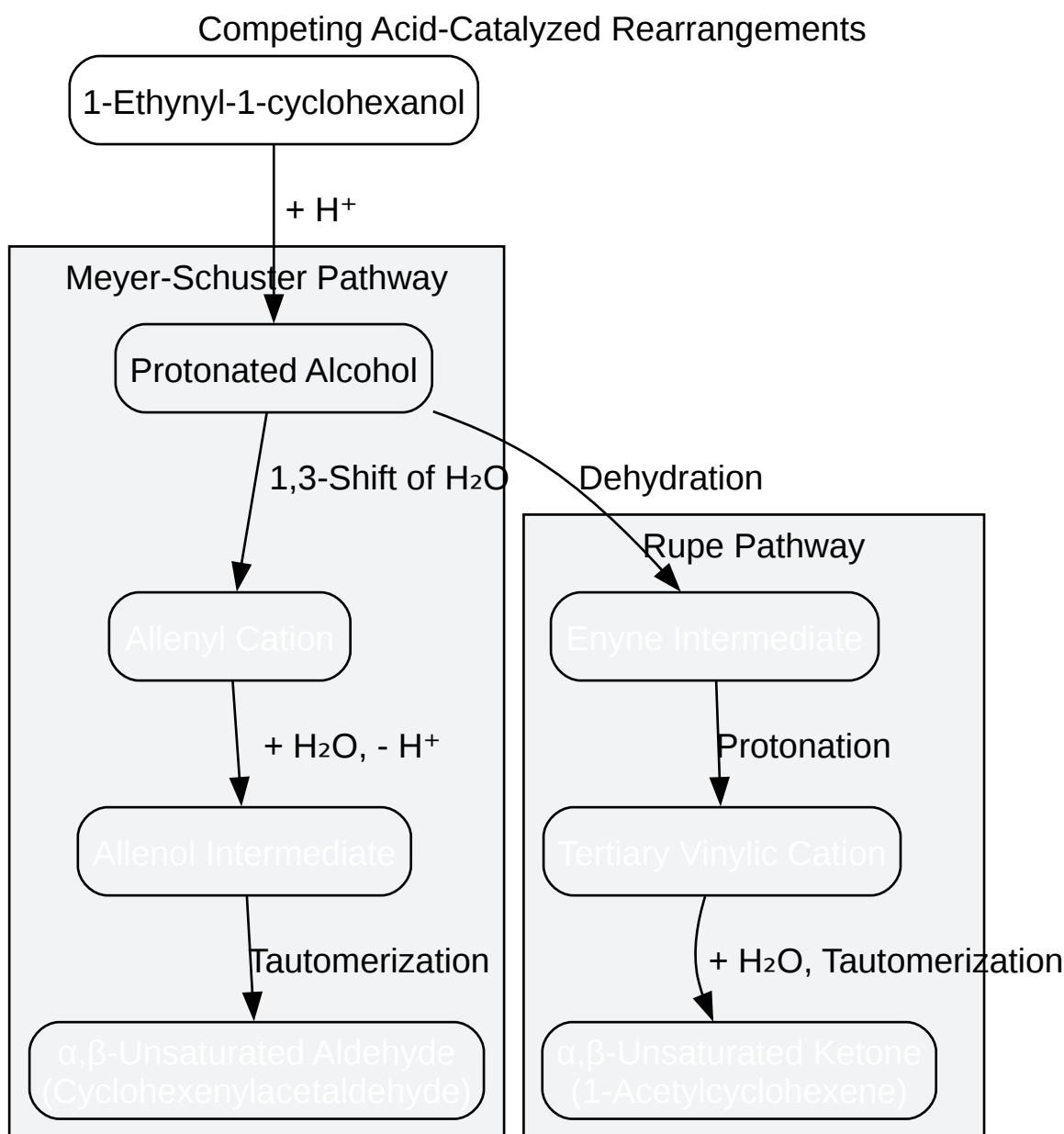
## Core Reactivity: Acid-Catalyzed Rearrangements

As a tertiary propargylic alcohol, **1-Ethynyl-1-cyclohexanol** undergoes characteristic acid-catalyzed rearrangements. The two primary competing pathways are the Meyer-Schuster and Rupe rearrangements.[\[11\]\[12\]](#)

### Meyer-Schuster vs. Rupe Rearrangement

- Meyer-Schuster Rearrangement: This reaction involves the acid-catalyzed isomerization of a propargyl alcohol into an  $\alpha,\beta$ -unsaturated carbonyl compound through a formal 1,3-shift of the hydroxyl group.[\[11\]\[13\]\[14\]](#) For terminal alkynes, this typically yields an  $\alpha,\beta$ -unsaturated aldehyde.
- Rupe Rearrangement: This pathway is a competing reaction, particularly for tertiary alcohols like **1-Ethynyl-1-cyclohexanol**.[\[11\]\[15\]](#) It proceeds through a different mechanism to yield an  $\alpha,\beta$ -unsaturated ketone instead of the aldehyde expected from the Meyer-Schuster pathway.[\[11\]\[16\]\[17\]](#)

The divergence between these pathways occurs early in the reaction mechanism. The Meyer-Schuster pathway proceeds via an allenol intermediate, while the Rupe pathway involves the formation of an enyne intermediate.[\[11\]\[18\]](#) The choice of catalyst can influence the outcome; traditional strong acids often favor the Rupe product with tertiary alcohols, while milder Lewis acid or transition-metal catalysts can be used to promote the Meyer-Schuster rearrangement.[\[11\]](#)



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*Pathways for Meyer-Schuster and Rupe rearrangements.*

## Addition and Coupling Reactions

The ethynyl group is the primary site for addition and coupling reactions, making **1-Ethynyl-1-cyclohexanol** an excellent building block for extending carbon chains.

## Hydration of the Alkyne

In the presence of a strong acid catalyst (like  $\text{H}_2\text{SO}_4$ ) and water, the alkyne can undergo hydration. Following Markovnikov's rule, the proton adds to the terminal carbon of the alkyne, and the hydroxyl group adds to the more substituted internal carbon. The resulting enol intermediate rapidly tautomerizes to the more stable ketone.

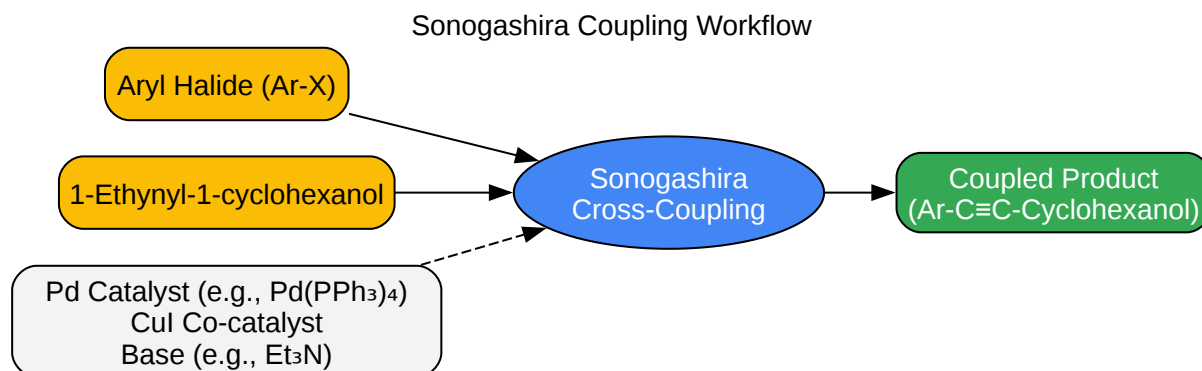
Mechanism:

- Protonation: The alkyne  $\pi$ -bond attacks a proton from  $\text{H}_3\text{O}^+$ , forming a vinylic carbocation on the internal carbon.<sup>[19]</sup>
- Nucleophilic Attack: A water molecule attacks the carbocation.
- Deprotonation: Another water molecule removes a proton to form an enol.
- Tautomerization: The enol quickly rearranges to the final ketone product, 1-(1-hydroxycyclohexyl)ethan-1-one.

## Sonogashira Coupling

The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. **1-Ethynyl-1-cyclohexanol** can act as a stable and efficient source of the acetylene unit in a one-pot procedure.<sup>[3][20][21]</sup> This avoids the need to isolate potentially unstable arylacetylenes.

Mechanism Overview: The reaction involves a catalytic cycle with palladium (which activates the aryl halide via oxidative addition) and a co-catalytic cycle with copper (which forms a copper(I) acetylide intermediate). These cycles work in concert to form the new carbon-carbon bond, followed by reductive elimination of the final product from the palladium center.



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*Workflow for Sonogashira cross-coupling.*

## Experimental Protocol: One-Pot Sonogashira Coupling

This protocol describes the synthesis of a diarylacetylene using **1-Ethynyl-1-cyclohexanol** as an acetylene surrogate.

- **Setup:** To a solution of an aryl halide (1.0 eq) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%), copper(I) iodide (CuI, 1-2 mol%), and a base (e.g., triethylamine or diisopropylamine, 2-3 eq).
- **Alkyne Addition:** Add **1-Ethynyl-1-cyclohexanol** (1.1-1.5 eq) to the mixture.
- **Reaction:** The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or elevated temperatures (e.g., 50-80 °C) until the starting material is consumed (monitored by TLC or GC).
- **Workup:** The reaction mixture is filtered to remove the amine salt, and the solvent is evaporated. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
- **Purification:** The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired coupled product.

## Polymerization Reactions

**1-Ethynyl-1-cyclohexanol** can be polymerized to form polymers with a conjugated polyene backbone, which have potential applications as organic semiconductors.<sup>[22]</sup> This polymerization is typically achieved using transition metal catalysts.

The catalytic activity varies significantly depending on the metal used. Palladium- and platinum-based catalysts have been shown to be highly effective, producing high yields of the polymer, poly(**1-ethynyl-1-cyclohexanol**) or poly(ECHO).<sup>[22][23]</sup> Molybdenum- and tungsten-based catalysts are also active but generally result in lower polymer yields.<sup>[22][23]</sup> The resulting polymers are typically light-brown powders soluble in common organic solvents like THF, chloroform, and DMSO.<sup>[22][23]</sup>

Catalyst System	Polymer Yield (%)	Reference
MoCl <sub>5</sub> -EtAlCl <sub>2</sub>	~30%	<sup>[22]</sup>
WCl <sub>6</sub> -EtAlCl <sub>2</sub>	<20%	<sup>[22]</sup>
PdCl <sub>2</sub>	93-99%	<sup>[22]</sup>
(Ph <sub>3</sub> P) <sub>2</sub> PdCl <sub>2</sub>	~87%	<sup>[22]</sup>
PtCl <sub>2</sub>	~71%	<sup>[22]</sup>

Radiation-induced polymerization has also been explored, which can yield mixtures of trimers, oligomers, and high molecular weight polymers, although this method often requires very long reaction times.<sup>[22][24]</sup>

## Conclusion

**1-Ethynyl-1-cyclohexanol** is a remarkably versatile and powerful synthetic intermediate. Its dual functionality allows for a wide range of chemical transformations, from foundational synthesis via the Favorskii reaction to complex, competing acid-catalyzed rearrangements and highly efficient transition-metal-catalyzed coupling and polymerization reactions. Understanding the fundamental mechanisms that govern its reactivity—the competition between Meyer-Schuster and Rupe pathways, the regioselectivity of hydration, and the catalytic cycles of coupling reactions—is essential for harnessing its full potential. For researchers in drug



discovery and materials science, **1-Ethynyl-1-cyclohexanol** offers a robust and adaptable platform for the construction of novel and complex molecular architectures.

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